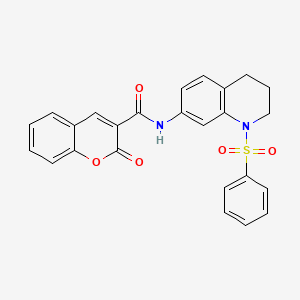

2-酮-N-(1-(苯基磺酰)-1,2,3,4-四氢喹啉-7-基)-2H-香豆素-3-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

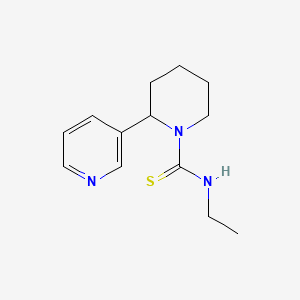

The compound “2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a chromene ring, a tetrahydroquinoline ring, a carboxamide group, and a sulfonyl group .

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the carboxamide group might be involved in acid-base reactions, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .

科学研究应用

Antibacterial Activity

The synthesis of N-arylsulfonylhydrazones, including our compound of interest, has been achieved using a green and efficient method called the grindstone procedure . By grinding mixtures of benzenesulfonyl hydrazides and aryl aldehydes or ketones in the presence of L-tyrosine as a catalyst, 24 N-arylsulfonylhydrazones were synthesized rapidly with high yield. Notably, some of these compounds demonstrated significant antibacterial activity, particularly compounds 3d, 3l, and 3v, which exhibited strong effects against both Staphylococcus aureus and Escherichia coli.

Medicinal Chemistry

N-arylsulfonylhydrazones play a pivotal role in medicinal chemistry. These compounds exhibit diverse biological activities, including anti-tumor, antiviral, anti-inflammatory, and antibacterial effects . For instance, a derivative of N-arylsulfonylhydrazone was reported as a novel p110α inhibitor . Researchers continue to explore their potential as drug candidates due to their unique structural features and biological properties.

Materials Science

Beyond their biological applications, N-arylsulfonylhydrazones are relevant in materials science. Their presence in target molecules and their role in creating C–C bonds make them valuable building blocks for designing novel materials . Researchers investigate their use in polymer synthesis, functional materials, and supramolecular assemblies.

Carbonic Anhydrase Inhibition

Some N-arylsulfonylhydrazones have been studied as inhibitors of carbonic anhydrase . Carbonic anhydrases are enzymes involved in maintaining acid-base balance and are potential drug targets for conditions like glaucoma and epilepsy. The inhibition of these enzymes by N-arylsulfonylhydrazones could have therapeutic implications.

Anti-Inflammatory Properties

Certain N-arylsulfonylhydrazones exhibit anti-inflammatory effects . These compounds may modulate inflammatory pathways, making them interesting candidates for further investigation in treating inflammatory diseases.

Antiviral Potential

While more research is needed, N-arylsulfonylhydrazones have also shown promise as antiviral agents . Their activity against specific viruses warrants exploration, especially in the context of emerging viral infections.

Yang, Q., Hao, W., He, Y., Zhang, Q., Yu, X., & Hua, Y. (2019). A Green Synthesis and Antibacterial Activity of N-Arylsulfonylhydrazone Compounds. Heterocyclic Communications, 25(6), 347–354. DOI: 10.1515/hc-2019-0023

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5S/c28-24(21-15-18-7-4-5-11-23(18)32-25(21)29)26-19-13-12-17-8-6-14-27(22(17)16-19)33(30,31)20-9-2-1-3-10-20/h1-5,7,9-13,15-16H,6,8,14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYURGRMFJWAEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2482301.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2482303.png)

![2-(3-Methylphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2482304.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2482307.png)

![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)

![N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride](/img/structure/B2482311.png)

![6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2482313.png)

![N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482315.png)

![3-(((3-(4-Ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2482318.png)

![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)